Cas no 56221-42-2 (1-(1,3-dioxaindan-5-yl)butane-1,3-dione)
56221-42-2 structure
Product Name:1-(1,3-dioxaindan-5-yl)butane-1,3-dione
Numero CAS:56221-42-2
MF:C11H10O4
MW:206.194703578949
CID:366624
PubChem ID:12162395
Update Time:2025-04-19
1-(1,3-dioxaindan-5-yl)butane-1,3-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Butanedione,1-(1,3-benzodioxol-5-yl)-
- 1-(1,3-benzodioxol-5-yl)butane-1,3-dione
- 1-BENZO[1,3]DIOXOL-5-YL-BUTANE-1,3-DIONE
- Piperonoyl-aceton
- 1-(1,3-dioxaindan-5-yl)butane-1,3-dione
- AKOS009234205
- DTXSID20478924
- 1-(2H-1,3-benzodioxol-5-yl)butane-1,3-dione
- EN300-1126230
- 1-Benzo(1,3)dioxol-5-yl-butane-1,3-dione
- SCHEMBL9701628
- 56221-42-2
- A830963
-
- Inchi: 1S/C11H10O4/c1-7(12)4-9(13)8-2-3-10-11(5-8)15-6-14-10/h2-3,5H,4,6H2,1H3
- Chiave InChI: FMKFSZUUHDNYCL-UHFFFAOYSA-N
- Sorrisi: O1COC2C=CC(C(CC(C)=O)=O)=CC1=2
Proprietà calcolate
- Massa esatta: 206.05800
- Massa monoisotopica: 206.05790880g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 363°Cat760mmHg
- Punto di infiammabilità: 163.6°C
- Indice di rifrazione: 1.55
- PSA: 52.60000
- LogP: 1.57710
1-(1,3-dioxaindan-5-yl)butane-1,3-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126230-0.05g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 0.05g |
$348.0 | 2023-10-26 | |
| Enamine | EN300-1126230-0.1g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 0.1g |
$364.0 | 2023-10-26 | |
| Enamine | EN300-1126230-0.25g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 0.25g |
$381.0 | 2023-10-26 | |
| Enamine | EN300-1126230-0.5g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 0.5g |
$397.0 | 2023-10-26 | |
| Enamine | EN300-1126230-1.0g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1126230-2.5g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 2.5g |
$810.0 | 2023-10-26 | |
| Enamine | EN300-1126230-5.0g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1126230-10.0g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1126230-1g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 1g |
$414.0 | 2023-10-26 | |
| Enamine | EN300-1126230-5g |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione |
56221-42-2 | 95% | 5g |
$1199.0 | 2023-10-26 |
1-(1,3-dioxaindan-5-yl)butane-1,3-dione Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
56221-42-2 (1-(1,3-dioxaindan-5-yl)butane-1,3-dione) Prodotti correlati
- 63740-97-6(3’,4’-(Methylenedioxy)butyrophenone)
- 63740-98-7(3,4-Methylenedioxyphenyl Butyl Ketone)
- 28281-49-4(1-(Benzo[d][1,3]dioxol-5-yl)propan-1-one)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti